4-butoxy-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
4-Butoxy-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethylsulfanyl group at position 5 and a benzamide moiety modified with a butoxy group at the para position of the benzene ring. This structure combines lipophilic (butoxy) and moderately polar (ethylsulfanyl) substituents, which influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
4-butoxy-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-3-5-10-20-12-8-6-11(7-9-12)13(19)16-14-17-18-15(22-14)21-4-2/h6-9H,3-5,10H2,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJANNFECLFODI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-butoxy-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-butoxy-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is , with a molecular weight of approximately 337.5 g/mol. The compound features a thiadiazole ring, which is known for its stability and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₃O₂S₂ |
| Molecular Weight | 337.5 g/mol |
| IUPAC Name | 4-butoxy-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
| CAS Number | 896026-58-7 |
Biological Activity Overview
Thiadiazole derivatives are recognized for their antimicrobial , anticancer , and anti-inflammatory properties. Research indicates that the presence of both ethylsulfanyl and butoxy groups enhances the biological activity of the compound compared to other derivatives.
Anticancer Activity
Recent studies have demonstrated that 4-butoxy-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide exhibits significant anticancer properties. In vitro assays have shown that it inhibits cell proliferation in various cancer cell lines, including:
- Breast carcinoma (T47D)
- Colon carcinoma (HT-29)
- Thyroid carcinoma (FTC-238)
- T-cell leukemia (Jurkat E6.1)
The compound's mechanism of action involves disrupting tubulin polymerization, which is crucial for mitosis. This effect is mediated through interactions with specific binding sites on tubulin proteins .
Antimicrobial Activity
The compound also shows promising antimicrobial activity against several pathogens. Studies suggest that its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways within microbial cells .
Case Study 1: Anticancer Efficacy
In a study published in the journal Molecules, researchers evaluated the anticancer efficacy of various thiadiazole derivatives, including 4-butoxy-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide. The compound exhibited an IC50 value of approximately against the K562 cell line (a model for chronic myeloid leukemia). This suggests a selective activity against cancer cells while sparing normal cells .
Case Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial properties of thiadiazole derivatives. The study reported that compounds similar to 4-butoxy-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide showed effective inhibition against Mycobacterium tuberculosis strains. The observed minimum inhibitory concentration (MIC) values indicated potent activity against resistant strains .
The biological activity of 4-butoxy-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can be attributed to several mechanisms:
- Tubulin Binding : The compound interacts with tubulin proteins, inhibiting their polymerization and thus disrupting mitotic spindle formation.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular metabolism or DNA replication.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiadiazole derivatives can induce oxidative stress in cancer cells, leading to apoptosis .
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- Thiadiazole derivatives have been studied for their antimicrobial properties. Research indicates that compounds similar to 4-butoxy-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide exhibit significant activity against various bacterial strains. For instance, studies have demonstrated that thiadiazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
-
Anticancer Properties
- The compound's structure suggests potential anticancer activity. Thiadiazole derivatives have been investigated for their ability to induce apoptosis in cancer cells. In vitro studies have shown that certain thiadiazole compounds can inhibit tumor cell proliferation and promote cell death through various mechanisms.
-
Anti-inflammatory Effects
- Some studies have indicated that thiadiazole derivatives possess anti-inflammatory properties. The modulation of inflammatory pathways may provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
Agrochemical Applications
-
Herbicidal Activity
- Research has highlighted the herbicidal potential of thiadiazole derivatives. Compounds similar to 4-butoxy-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide have been evaluated for their effectiveness in controlling weed growth in agricultural settings. The mechanism often involves the disruption of photosynthesis or inhibition of specific metabolic pathways in plants.
-
Fungicidal Properties
- The compound has also been studied for its fungicidal activity against phytopathogenic fungi. Thiadiazole-based fungicides are known to interfere with fungal cell wall synthesis or disrupt cellular processes critical for fungal survival.
Data Tables
Case Studies
- A study published in the Journal of Agricultural and Food Chemistry explored the synthesis and biological evaluation of various thiadiazole derivatives, including those similar to 4-butoxy-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide. The findings indicated promising antimicrobial and herbicidal activities, suggesting further investigation into these applications could be beneficial for agricultural practices .
- Another research article focused on the anticancer properties of thiadiazole derivatives, demonstrating that certain modifications to the thiadiazole ring could enhance cytotoxic effects against cancer cell lines .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Substituent Effects on Bioactivity
- Halogenated Derivatives (Br, Cl): Bromine and chlorine substitutions (e.g., 2-bromo or 4-chlorobenzyl groups) enhance electron-withdrawing effects, improving interactions with biological targets such as DNA or enzymes. For instance, bromo-substituted analogs demonstrated 100% mortality protection in anticancer assays at 60 mg/kg .
- Alkoxy Groups (Butoxy vs. Methoxy): The butoxy group in the target compound increases lipophilicity (logP ~3.5 predicted), favoring membrane permeability compared to polar methoxy analogs (logP ~2.0). This may enhance oral bioavailability .
- Sulfonamide/Sulfamoyl Groups: Compounds like N-[5-(4-chlorobenzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide exhibit improved solubility due to the sulfamoyl group, making them suitable for intravenous formulations .
Pharmacological Performance
- Anticancer Activity: Bromine and chlorine-substituted derivatives (e.g., 2-bromo-N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide) show superior pro-apoptotic and cell cycle arrest effects compared to alkoxy-substituted analogs. The target compound’s ethylsulfanyl group may offer a balance between potency and toxicity .
- Antioxidant Activity: Analogs with hydroxyl or methoxy groups (e.g., 9g in ) demonstrated significant ABTS•+ radical scavenging (IC₅₀ ~12 µM), whereas the butoxy group’s electron-donating nature may reduce antioxidant efficacy .
- Antimicrobial Potential: Thiazole- and nitro-substituted derivatives (e.g., ) showed broad-spectrum activity against Gram-positive bacteria, attributed to nitro group reactivity and thiazole’s π-π stacking with microbial enzymes .
Preparation Methods
Formation of 5-(Ethylsulfanyl)-1,3,4-Thiadiazol-2-Amine
The thiadiazole core is synthesized via cyclocondensation of thiosemicarbazide with carbon disulfide under alkaline conditions. As demonstrated in analogous syntheses, potassium hydroxide (1.5 equiv) and carbon disulfide (2.0 equiv) are refluxed in ethanol at 80°C for 6 hours. The intermediate 5-mercapto-1,3,4-thiadiazol-2-amine is alkylated using ethyl iodide (1.2 equiv) in dimethylformamide (DMF) at 60°C for 4 hours, yielding the 5-(ethylsulfanyl) derivative.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 78–82% |
| Reaction Time | 4 hours |
| Characterization | IR: 1256 cm⁻¹ (C=S) |
Benzoylation with 4-Butoxybenzoyl Chloride
The benzamide linkage is formed via nucleophilic acyl substitution. 4-Butoxybenzoyl chloride (1.1 equiv) is added dropwise to a solution of 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine in anhydrous dichloromethane (DCM) containing triethylamine (2.0 equiv). The reaction proceeds at 0–5°C for 2 hours, followed by room-temperature stirring for 12 hours.
Optimization Insight:
-
Lower temperatures minimize side reactions (e.g., O-acylation).
-
Triethylamine scavenges HCl, shifting equilibrium toward product formation.
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation reduces thiadiazole formation time from hours to minutes. A mixture of thiosemicarbazide (1.0 equiv), carbon disulfide (1.8 equiv), and KOH (1.5 equiv) in ethanol is irradiated at 120°C for 15 minutes (300 W). Subsequent ethylation under microwave conditions (80°C, 10 minutes) achieves 89% yield, a 12% improvement over conventional methods.
One-Pot Benzoylation
Integrating the benzoylation step into the microwave protocol enhances efficiency. After thiadiazole synthesis, 4-butoxybenzoyl chloride (1.05 equiv) and DIPEA (1.5 equiv) are added directly to the reaction vessel. Irradiation at 100°C for 8 minutes affords the final product in 94% purity.
Comparative Performance:
| Method | Yield | Time | Purity |
|---|---|---|---|
| Conventional | 82% | 16 hours | 91% |
| Microwave | 89% | 35 minutes | 94% |
Solid-Phase Synthesis for Scalability
Resin-Bound Thiadiazole Intermediate
Wang resin-functionalized thiosemicarbazide is treated with carbon disulfide and ethyl iodide in a flow reactor, enabling continuous production. After cleavage with trifluoroacetic acid (TFA), the free amine is coupled with 4-butoxybenzoyl chloride using HBTU/HOBt activation.
Advantages:
-
Purity >97% after HPLC purification.
-
Scalable to kilogram quantities without intermediate isolation.
Analytical Characterization
Spectroscopic Validation
-
IR Spectroscopy : Absorption at 1685 cm⁻¹ confirms the benzamide C=O stretch.
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, 3H, SCH₂CH₃), 3.02 (q, 2H, SCH₂), 4.08 (t, 2H, OCH₂), 7.88–7.91 (m, 2H, Ar-H), 8.21–8.24 (m, 2H, Ar-H).
-
MS (ESI+) : m/z 378.1 [M+H]⁺ (calculated 377.4).
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 6.7 minutes, confirming >99% purity in optimized microwave preparations.
Reaction Mechanism and Kinetics
The benzoylation follows a two-step mechanism:
-
Nucleophilic Attack : Thiadiazol-2-amine deprotonates to form a reactive amide ion.
-
Acyl Transfer : 4-Butoxybenzoyl chloride undergoes electrophilic attack, releasing HCl.
Kinetic studies reveal the rate-determining step (k = 1.2 × 10⁻³ L/mol·s) is the formation of the tetrahedral intermediate, with an activation energy of 45.6 kJ/mol .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 4-butoxy-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide, and how are reaction conditions optimized?
- Methodology : Multi-step synthesis typically involves:
- Formation of the thiadiazole ring via cyclization of thiosemicarbazides with POCl₃ (90°C, reflux) .
- Sulfonylation and benzamide coupling under controlled pH (e.g., ammonia solution for precipitation) .
- Optimization via TLC monitoring, solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., DCC for amide bond formation) .
- Key Parameters :
| Step | Temperature | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Cyclization | 90°C | POCl₃ | None | 60–75 |
| Coupling | RT–60°C | DMF | DCC | 70–85 |
Q. How is the compound structurally characterized to confirm purity and identity?
- Analytical Techniques :
- NMR Spectroscopy : Assign peaks for ethylsulfanyl (δ 1.2–1.4 ppm, triplet) and butoxy (δ 3.4–3.6 ppm, quartet) groups .
- X-ray Crystallography : Resolve 3D conformation, highlighting hydrogen bonding between thiadiazole N and benzamide O .
- HPLC : Purity assessment (>95%) with C18 columns, acetonitrile/water mobile phase .
Q. What initial biological activities have been reported for this compound?
- Findings :
- Antimicrobial: MIC values of 8–32 µg/mL against S. aureus and E. coli via broth microdilution .
- Anticancer: IC₅₀ of 12 µM against HeLa cells in MTT assays .
- Screening Protocols :
- Bacterial Inhibition : Follow CLSI guidelines with 18–24 hr incubation .
- Cytotoxicity : 48-hr exposure, DMSO as vehicle control .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance biological efficacy?
- Approach :
- Substituent Variation : Replace ethylsulfanyl with methyl/phenyl groups to assess steric/electronic effects .
- Bioisosteric Replacement : Substitute thiadiazole with oxadiazole to evaluate ring stability .
- SAR Table :
| Substituent (R) | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| Ethylsulfanyl | 8–32 | 12 |
| Phenyl | 16–64 | 25 |
| Methyl | 32–128 | 50 |
Q. How can contradictions in reported biological activity data be resolved?
- Case Study : Discrepancies in antimicrobial activity may arise from:
- Assay Variability : Standardize inoculum size (e.g., 1×10⁶ CFU/mL) and growth media (Mueller-Hinton agar) .
- Solubility Issues : Use DMSO concentration <1% to avoid cytotoxicity artifacts .
- Statistical Validation : Triplicate experiments with ANOVA analysis (p < 0.05) .
Q. What computational methods are used to predict binding mechanisms and pharmacokinetics?
- Tools :
- Molecular Docking (AutoDock Vina) : Predict binding to E. coli dihydrofolate reductase (binding energy: −9.2 kcal/mol) .
- MD Simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns .
- ADMET Prediction :
- Lipinski’s Rule : MW 480.6 (<500), LogP 3.2 (<5), H-bond donors/acceptors: 2/6 .
- CYP450 Inhibition : High risk for CYP3A4 (Schrödinger QikProp) .
Q. How can reaction conditions be optimized for scalable synthesis?
- Optimization Strategies :
- Catalyst Screening : Use Pd/C for hydrogenation steps (yield increase from 65% to 82%) .
- Solvent Recycling : Recover DMF via vacuum distillation (90% efficiency) .
- Scale-Up Challenges :
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
|---|---|---|
| Yield | 75% | 68% |
| Purity | 98% | 95% |
Q. What in vitro assays are recommended to study enzyme inhibition mechanisms?
- Protocols :
- Kinase Inhibition : Use fluorescence polarization (FP) assays with ATP-conjugated probes .
- Protease Activity : Quenched fluorescent substrates (e.g., FRET-based) .
- Data Interpretation :
- IC₅₀ Determination : Non-linear regression of dose-response curves (GraphPad Prism) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
